N'-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide
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Overview
Description
N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide is a complex organic compound that features a piperidine ring substituted with a nitrobenzoyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with 1-propylpiperidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and carbohydrazide moiety also play crucial roles in its activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzoyl)piperidine: Similar structure but lacks the carbohydrazide moiety.
4-nitrobenzoyl hydrazide: Contains the nitrobenzoyl group but has a different core structure.
N-(4-nitrobenzoyl)-1-propylpiperidine: Similar but without the carbohydrazide group.
Uniqueness
N’-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide is unique due to the presence of both the nitrobenzoyl and carbohydrazide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)-1-propylpiperidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-2-9-19-10-3-4-13(11-19)16(22)18-17-15(21)12-5-7-14(8-6-12)20(23)24/h5-8,13H,2-4,9-11H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONOBXWQOBVSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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